molecular formula C16H26ClNO2 B1317426 Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride CAS No. 1052546-76-5

Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride

Cat. No.: B1317426
CAS No.: 1052546-76-5
M. Wt: 299.83 g/mol
InChI Key: ZTMKDCVVHLZTJK-UHFFFAOYSA-N
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Description

Nomenclature and Structure

Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine hydrochloride. The compound bears the Chemical Abstracts Service registry number 93285-86-0, which uniquely identifies this specific molecular entity in chemical databases and literature. The molecular formula C₁₆H₂₅NO₂ reflects the composition of the free base form, while the hydrochloride salt adds one hydrogen chloride molecule to the structure. The molecular weight of the free base is precisely calculated as 263.37 grams per mole, making it a moderately sized organic molecule within the phenethylamine class.

The structural architecture of this compound consists of three primary components: a 3,4-dimethoxyphenyl ring system, an ethylene bridge, and a cyclohexylamine moiety. The aromatic ring features two methoxy groups positioned at the 3 and 4 positions relative to the ethyl side chain, creating a specific substitution pattern that influences both the electronic properties and potential biological activity of the molecule. The ethylene linker provides the characteristic two-carbon spacer that defines phenethylamine derivatives, while the cyclohexyl group attached to the nitrogen atom introduces significant steric bulk and conformational constraints compared to simpler alkyl substituents. This structural arrangement results in a compound that maintains the essential phenethylamine backbone while incorporating unique structural features that distinguish it from other members of this chemical class.

The three-dimensional conformation of this compound is influenced by several factors, including the chair conformation preference of the cyclohexyl ring, the rotational freedom around the ethylene bridge, and the electronic effects of the methoxy substituents on the aromatic ring. The presence of three hydrogen bond acceptor sites and one hydrogen bond donor site, as determined through computational analysis, suggests specific intermolecular interaction patterns that may influence the compound's solubility and crystallization behavior. The calculated properties indicate six rotatable bonds within the molecule, providing significant conformational flexibility that may be important for potential biological interactions or chemical reactivity.

Historical Context of Phenethylamine Derivatives

The phenethylamine structural framework has a rich history dating back to the late nineteenth century, with the parent compound phenethylamine being recognized in scientific literature since at least 1890. The systematic synthesis of phenethylamine was first accomplished in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol, establishing fundamental synthetic methodologies that would later be adapted for more complex derivatives. This early work laid the foundation for an extensive body of research into phenethylamine-based compounds that would span more than a century of chemical investigation.

The development of substituted phenethylamine derivatives gained significant momentum throughout the twentieth century as researchers began to appreciate the diverse pharmacological properties exhibited by various structural modifications. The systematic exploration of methoxy-substituted phenethylamines, including the 3,4-dimethoxy substitution pattern found in the parent structure of cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine, emerged as a particularly important area of investigation. The 3,4-dimethoxyphenethylamine core structure, also known as homoveratrylamine, has been extensively studied as an endogenous metabolite and as a precursor for more complex synthetic derivatives.

The work of Alexander Shulgin and other researchers in the latter half of the twentieth century significantly expanded the understanding of phenethylamine structure-activity relationships, including investigations into various substitution patterns on both the aromatic ring and the amino group. This period of intensive research established many of the synthetic methodologies and analytical techniques that continue to be used in contemporary studies of phenethylamine derivatives. The introduction of cyclohexyl substitution on the amino group represents a more recent development in this field, reflecting ongoing efforts to explore the effects of bulky, saturated substituents on the chemical and physical properties of phenethylamine-based structures.

Classification Within Chemical Taxonomy

Within the hierarchical classification system used in chemical taxonomy, this compound belongs to the broad category of organic compounds, specifically falling under the benzenoid superclass. The compound is further classified within the benzene and substituted derivatives class, and more specifically within the phenethylamine subclass. This classification reflects the fundamental structural features that define the compound's chemical identity and provides a framework for understanding its relationship to other organic molecules.

The phenethylamine classification is characterized by the presence of a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine group. This structural feature serves as the defining characteristic that places cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine within this important chemical class. The additional methoxy substituents on the aromatic ring and the cyclohexyl substitution on the nitrogen atom represent further structural elaborations that create subclasses within the broader phenethylamine category.

From a functional group perspective, the compound contains several important chemical moieties that influence its classification and properties. The presence of ether linkages through the methoxy groups places it within the category of aromatic ethers, while the secondary amine functionality contributes to its classification as an organic amine. The combination of these functional groups creates a polyfunctional molecule that exhibits chemical behavior characteristic of both ether and amine functionalities. The aromatic nature of the benzene ring system further contributes to the compound's classification within aromatic organic compounds, distinguishing it from purely aliphatic structures.

The hydrochloride salt form of the compound introduces additional considerations for classification, as it represents an ionic form of the organic base. This salt formation is common practice in pharmaceutical and research chemistry, as it often improves the stability, solubility, and handling characteristics of basic organic compounds. The classification of the hydrochloride salt encompasses both the organic cation derived from the free base and the chloride anion, creating a crystalline ionic compound with distinct physical and chemical properties compared to the free base form.

Relationship to Other Phenethylamine Compounds

Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine exhibits close structural relationships with several important compounds within the phenethylamine family, most notably sharing its core aromatic system with 3,4-dimethoxyphenethylamine. The parent compound 3,4-dimethoxyphenethylamine, bearing the Chemical Abstracts Service number 120-20-7, serves as the direct structural precursor from which the cyclohexyl derivative is synthesized through amino group substitution. This parent compound is characterized by a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 grams per mole, making it significantly smaller than its cyclohexyl-substituted analog.

The relationship between these compounds extends beyond simple structural similarity to include shared synthetic pathways and chemical properties. Both compounds contain the characteristic 3,4-dimethoxy substitution pattern on the aromatic ring, which imparts specific electronic properties and influences their chemical reactivity. The presence of these methoxy groups creates electron-rich aromatic systems that are susceptible to electrophilic aromatic substitution reactions and provide sites for potential metabolic transformation. The primary difference lies in the substitution pattern on the amino group, where the parent compound features a primary amine while the cyclohexyl derivative contains a secondary amine with the bulky cyclohexyl substituent.

Comparative analysis reveals significant differences in physical properties between cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine and its parent compound. The parent 3,4-dimethoxyphenethylamine exhibits a melting point range of 12-15°C and a boiling point of 324.1°C at 760 mmHg, indicating its liquid state at room temperature. In contrast, computational predictions for the cyclohexyl derivative suggest a melting point of approximately 112.79°C and a boiling point ranging from 320.55°C to 353.49°C, depending on the estimation method used. These differences reflect the increased molecular weight and altered intermolecular interactions resulting from the cyclohexyl substitution.

The structural relationship extends to other phenethylamine derivatives that share similar substitution patterns or functional group arrangements. Compounds such as N,N-dimethylcyclohexylamine represent related structures that feature cyclohexyl substitution but lack the dimethoxyphenyl system, while various other methoxy-substituted phenethylamines share the aromatic substitution pattern but differ in their amino group modifications. This network of structural relationships provides valuable insights into structure-activity relationships and guides the design of new compounds with desired properties.

Significance in Chemical Research

The significance of this compound in chemical research stems from its utility as both a synthetic intermediate and a model compound for investigating structure-activity relationships within the phenethylamine class. As documented in recent research applications, this compound serves as an important building block in organic synthesis, enabling the construction of more complex molecular architectures through various chemical transformations. The presence of multiple functional groups, including the aromatic ether linkages and the secondary amine functionality, provides numerous sites for chemical modification and elaboration, making it a versatile starting material for synthetic chemistry.

Research investigations have demonstrated the compound's utility in studying the effects of steric bulk on molecular properties and reactivity patterns. The cyclohexyl substituent introduces significant conformational constraints compared to smaller alkyl groups, providing researchers with opportunities to investigate how molecular geometry influences chemical behavior. Studies focusing on the oxidation, reduction, and substitution reactions of this compound have revealed important insights into the reactivity patterns of substituted phenethylamines, contributing to the broader understanding of this chemical class.

The compound's role in medicinal chemistry research has been particularly noteworthy, where it serves as a precursor in drug development programs and as a model compound for investigating biological activity patterns. Research has explored its potential applications in the synthesis of compounds with specific biological targets, taking advantage of the structural features that may confer selectivity or potency. The combination of the dimethoxyphenyl system with the cyclohexyl substitution creates a unique pharmacophore that has attracted attention in various therapeutic areas.

Contemporary research applications have expanded to include the compound's use in computational chemistry studies, where it serves as a test case for molecular modeling algorithms and property prediction methods. The relatively complex structure, combining aromatic and aliphatic components with multiple functional groups, provides an excellent benchmark for validating computational approaches to predicting molecular properties. These studies have contributed to the development of improved methods for predicting physical properties, reaction outcomes, and potential biological activities of related compounds.

Property Value Source Method
Molecular Formula C₁₆H₂₅NO₂ Experimental
Molecular Weight 263.37 g/mol Calculated
CAS Registry Number 93285-86-0 Assigned
Melting Point 112.79°C Computational Prediction
Boiling Point 320.55-353.49°C Computational Prediction
Density 1.03 g/cm³ Computational Prediction
Water Solubility 47.29-416.29 mg/L Computational Prediction
Hydrogen Bond Acceptors 3 Calculated
Hydrogen Bond Donors 1 Calculated
Rotatable Bonds 6 Calculated

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMKDCVVHLZTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3,4-dimethoxybenzyl chloride with cyclohexylamine under basic conditions to form the desired amine. This is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride typically involves the alkylation of 3,4-dimethoxybenzyl chloride with cyclohexylamine under basic conditions. This reaction is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in organic synthesis.

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
  • Reagent in Chemical Reactions : It is utilized in various chemical reactions due to its reactive amine group.

Biology

  • Biological Activity Studies : Research has been conducted on its interactions with biomolecules, exploring potential effects on cellular processes.
  • Mechanism of Action : The compound can modulate receptor activity and influence biochemical pathways, which is crucial for understanding its biological effects.

Medicine

  • Therapeutic Potential : Ongoing studies are investigating its role as a precursor in drug development. Its structural features suggest potential applications in treating conditions like hypertension and heart diseases .
  • Pharmacological Models : The compound has shown efficacy in various pharmacological models, indicating it may produce fewer side effects compared to similar compounds .

Industry

  • Production of Specialty Chemicals : this compound is used in the manufacturing of specialty chemicals due to its unique properties.
  • Intermediate in Synthesis : It plays a crucial role as an intermediate in the synthesis of other complex molecules used in various industrial applications.

Case Studies

  • Pharmacological Studies : In studies investigating cardiovascular effects, this compound demonstrated significant potential in modulating heart function and improving blood flow in animal models .
  • Chemical Reactivity : Research highlighted its reactivity profile, showing how it can be effectively utilized as a reagent for synthesizing other pharmaceutical compounds through selective oxidation and reduction processes.

Mechanism of Action

The mechanism of action of Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylamine Backbone Derivatives

  • Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7)
    • Structural Differences : Dopamine lacks the cyclohexyl group and methoxy substituents, instead featuring hydroxyl groups at the 3,4-positions of the phenyl ring.
    • Functional Impact : The hydroxyl groups in dopamine enable hydrogen bonding with adrenergic and dopaminergic receptors, whereas the methoxy groups in the target compound may reduce receptor affinity but enhance metabolic stability and lipophilicity .

Cyclohexylamine Derivatives with Aromatic Substitutions

  • [2-(3,4-Dimethoxy-phenyl)-ethyl]-phenethyl-amine (Ref: 10-F654003) Structural Differences: Replaces the cyclohexyl group with a phenethyl chain.
  • (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride (CAS 93413-79-7) Structural Differences: Features a dimethylamino group and a single methoxy substituent at the phenyl ring’s para position. Functional Impact: The tertiary amine and reduced methoxy groups may alter solubility and receptor selectivity compared to the target compound’s primary amine and 3,4-dimethoxy substitution .

Arylcyclohexylamines

  • Methoxisopropamine Hydrochloride
    • Structural Differences : Contains a 3-methoxyphenyl group instead of 3,4-dimethoxyphenyl and an isopropylamine chain.
    • Functional Impact : As an arylcyclohexylamine, it may act as an NMDA receptor antagonist, similar to ketamine. The 3-methoxy substitution likely limits steric interactions compared to the target compound’s bulkier 3,4-dimethoxy group .

Cyclohexenyl and Benzyl Derivatives

  • 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS 356530-85-3) Structural Differences: Incorporates a cyclohexenyl ring and a 4-methylbenzyl group. The 4-methylbenzyl group adds steric bulk absent in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Implications References
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine HCl Cyclohexyl, 3,4-dimethoxyphenyl, primary amine High lipophilicity; potential ion channel modulation
Dopamine HCl 3,4-Dihydroxyphenyl, primary amine Adrenergic/dopaminergic receptor agonist
Methoxisopropamine HCl 3-Methoxyphenyl, isopropylamine NMDA receptor antagonism
2-(1-Cyclohexen-1-yl)ethylamine HCl Cyclohexenyl, 4-methylbenzyl Rigid structure for selective binding

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (HCl salt) References
Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine HCl Not reported Likely high in water Inferred
Dopamine HCl 241–243 Highly water-soluble
(2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine HCl Not reported Moderate
Cyclohexyl-(γ-hydroxy-γ-dimethylpropyl)amine HCl 224 Moderate

Research Findings and Implications

  • Receptor Selectivity : The 3,4-dimethoxy substitution in the target compound may enhance binding to serotonin receptors (5-HT) compared to dopamine’s hydroxylated structure .
  • Metabolic Stability : Methoxy groups likely reduce oxidative metabolism compared to hydroxylated analogs, extending half-life .

Biological Activity

Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to a 3,4-dimethoxyphenyl group through an ethyl chain. Its molecular formula is C16H26ClNC_{16}H_{26}ClN with a molecular weight of 283.84 g/mol. The presence of the dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits biological activity primarily through its interactions with neurotransmitter systems. It is hypothesized to modulate receptor activity, particularly:

  • Dopaminergic Receptors : The compound may influence dopamine signaling pathways, which are critical in neurological functions.
  • Serotonergic Receptors : It has been studied for potential effects on serotonin receptors, suggesting applications in mood disorders.

In Vitro Studies

Research has shown that this compound possesses various biological activities:

  • Anticancer Activity : In studies involving cancer cell lines, the compound demonstrated inhibitory effects on cell proliferation. For instance, it exhibited an IC50 value of 3.0 μM against certain cancer cell lines, indicating potent activity comparable to established anticancer agents .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Studies indicate it may reduce neuroinflammation and promote neuronal survival under stress conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The following table summarizes findings from SAR studies:

Compound VariantSubstituentIC50 (μM)Notes
Original Compound-3.0Base compound with significant activity
Variant A-OCH31.5Enhanced activity due to additional methoxy group
Variant B-Cl4.0Reduced activity compared to original

These findings suggest that modifications to the substituents can significantly impact the compound's efficacy.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation pathways .

Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. Results showed that treatment with this compound reduced markers of oxidative damage and inflammation in neuronal cells, highlighting its potential for treating neurodegenerative diseases.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

  • Methodology :
  • Substituent variation : Synthesize analogs with methoxy → ethoxy or halogen substitutions. Assess impact on logP (HPLC-based measurements) and receptor affinity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., methoxy groups) using MOE or Schrödinger software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.